2-ethyl-2-methyl-1-phenylbutan-1-one
Description
Properties
CAS No. |
38077-47-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-13(3,5-2)12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
BAMYJYAJTQULAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(=O)C1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Direct Synthesis Routes to 2-Ethyl-2-methyl-1-phenylbutan-1-one
A primary and highly effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. For the specific synthesis of this compound, the most direct route involves the Friedel-Crafts acylation of benzene (B151609) with 2-ethyl-2-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Development and Optimization of Reaction Conditions
The successful synthesis of this compound via Friedel-Crafts acylation hinges on the careful optimization of reaction conditions. A stoichiometric amount of the Lewis acid catalyst is typically required because both the acyl chloride reactant and the resulting ketone product form complexes with it. organic-chemistry.org
The reaction is generally carried out in an inert solvent, such as carbon disulfide or a halogenated hydrocarbon, to dissolve the reactants and facilitate the reaction. The temperature is a critical parameter; while some Friedel-Crafts acylations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, higher temperatures can also lead to side reactions and decomposition of the product. The choice of the Lewis acid catalyst can also be varied, with other options including iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer different levels of reactivity and selectivity. mdpi.com The development of more environmentally friendly and efficient catalytic systems, such as using solid acid catalysts or performing the reaction under solvent-free conditions, is an ongoing area of research in Friedel-Crafts chemistry. researchgate.net
Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation
| Parameter | Considerations | Potential Impact on Synthesis |
| Lewis Acid Catalyst | Stoichiometric amounts are often necessary. The choice of catalyst (e.g., AlCl₃, FeCl₃) can affect reactivity. | Catalyst choice influences reaction rate and can impact yield and purity. |
| Solvent | Must be inert to the reaction conditions. Common choices include CS₂, CH₂Cl₂, or nitrobenzene. | The solvent can affect the solubility of reactants and the reaction temperature. |
| Temperature | Varies depending on the reactivity of the substrates. | Controls the rate of reaction; higher temperatures may lead to side products. |
| Reactant Purity | Anhydrous conditions are crucial as water deactivates the Lewis acid catalyst. | Impurities can lead to lower yields and the formation of byproducts. |
Mechanistic Investigations of Formation Pathways
The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl chloride (2-ethyl-2-methylbutanoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic acylium ion, which is stabilized by resonance. nih.govyoutube.com
The acylium ion then acts as the electrophile in the subsequent electrophilic aromatic substitution reaction with benzene. The benzene ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom of the benzene ring that is attached to the acyl group. youtube.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the ketone product. An important advantage of the Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylations. nih.govmasterorganicchemistry.com
Efficiency and Scalability Considerations in Laboratory Synthesis
While Friedel-Crafts acylation is a powerful tool for the synthesis of aromatic ketones, several factors can affect its efficiency and scalability. A significant drawback is the need for at least a stoichiometric amount of the Lewis acid catalyst, which can generate a considerable amount of acidic waste, posing environmental concerns and complicating the work-up procedure. organic-chemistry.orgmasterorganicchemistry.com The deactivation of the aromatic ring by the newly introduced acyl group prevents multiple acylations, which is an advantage for selectivity but also means the reaction consumes the catalyst. nih.gov
On a larger scale, the exothermic nature of the reaction needs to be carefully managed to prevent runaway reactions. The handling of corrosive and moisture-sensitive reagents like aluminum chloride also requires specialized equipment and procedures. researchgate.net Research into more catalytic and recyclable systems, such as using solid acids or ionic liquids, aims to address these scalability challenges. researchgate.net The potential for polymerization or other side reactions can also lead to a decrease in yield as the scale of the reaction increases, necessitating careful process development and optimization for industrial applications. researchgate.net
Enantioselective Synthesis of Chiral Analogs and Stereoisomers
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, the synthesis of its chiral analogs, where the substitution pattern at the α-carbon creates a stereocenter, can be achieved through enantioselective methods.
Asymmetric Catalysis for Related Ketones
Asymmetric catalysis provides a powerful strategy for the synthesis of chiral compounds from prochiral precursors. In the context of ketones structurally related to this compound, asymmetric hydrogenation of a corresponding prochiral ketone is a prominent method for producing chiral alcohols, which can then be oxidized to the desired chiral ketone.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Nickel-catalyzed asymmetric hydrogenation has emerged as an efficient and economical method for the reduction of prochiral ketones to chiral alcohols. nih.govnih.gov This approach utilizes a nickel catalyst complexed with a chiral ligand.
The mechanism of Ni-catalyzed asymmetric hydrogenation generally involves the coordination of the ketone to the chiral nickel complex, followed by the transfer of hydrogen from the metal to the carbonyl carbon. The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen addition to one of the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. acs.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. nih.gov
Table 2: Research Findings on Ni-Catalyzed Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate Type | Key Findings | Reference(s) |
| Ni-(R,R)-QuinoxP* complex | γ-Keto acids, esters, and amides | Highly efficient, up to 99.9% ee. Provides access to chiral γ-hydroxy acid derivatives. | nih.govacs.org |
| Ni(OAc)₂·4H₂O with P-chiral (R,R)-QuinoxP* | α-Substituted acrylic acids | Affords chiral α-substituted propionic acids with up to 99.4% ee. | nih.gov |
These examples demonstrate the potential of nickel-catalyzed asymmetric hydrogenation as a versatile tool for the synthesis of chiral building blocks, which could be applied to produce chiral analogs of this compound.
Organocatalytic Conjugate Additions
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α,α-disubstituted ketones. This approach avoids the use of metal catalysts, offering a more sustainable and often milder reaction environment. The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction that has been a major focus of organocatalysis. researchgate.netsemanticscholar.org
In the context of synthesizing structures related to this compound, organocatalytic methods can be employed to introduce the α-substituents in a stereocontrolled manner. For instance, the conjugate addition of carbon nucleophiles to α,β-unsaturated ketones, such as cycloenones, can be catalyzed by chiral organic molecules to yield products with high enantioselectivity. researchgate.netsemanticscholar.org The catalysts, often derived from natural amino acids or alkaloids, create a chiral environment that directs the approach of the nucleophile to the electrophile. semanticscholar.org
Different modes of activation by the organocatalyst are possible, including the formation of iminium ions, enamines, or activation through hydrogen bonding. researchgate.netsemanticscholar.org These strategies have been successfully applied to the addition of various nucleophiles, including malonates and nitroalkanes, to cyclic enones. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles can be extended to the asymmetric α-alkylation of a precursor ketone.
Furthermore, organocatalytic approaches have been instrumental in the asymmetric synthesis of α,α-disubstituted α-amino acids from racemic oxazolones and α,β-unsaturated aldehydes, demonstrating the potential for creating complex quaternary centers with high stereocontrol. acs.orgnih.gov
Biocatalytic Approaches (e.g., enzyme-mediated transformations for α-hydroxy ketones)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can catalyze reactions with high chemo-, regio-, and enantioselectivity. researchgate.net For the synthesis of chiral α-hydroxy ketones, which can be precursors to α,α-disubstituted ketones, several biocatalytic strategies are available.
One prominent approach is the asymmetric reduction of prochiral 1,2-diketones. For example, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the reduction of various aliphatic and alkyl phenyl dicarbonyls to the corresponding α-hydroxy ketones. rsc.orgnih.gov This enzyme has been shown to be effective for a range of substrates, and its activity can be enhanced by the addition of Mn²⁺ ions. rsc.orgnih.gov
Another biocatalytic route involves the deracemization of racemic α-chiral primary amines to yield optically pure amines, which can be precursors to chiral ketones. This can be achieved through a one-pot, two-step cascade reaction catalyzed by ω-transaminases. researchgate.net The process involves a kinetic resolution of the racemic amine, followed by stereoselective amination of the resulting ketone intermediate. researchgate.net
Furthermore, the deracemization of ketones with α-stereocenters can be accomplished using photoredox catalysis, which mimics enzymatic processes by using light energy to drive the reaction. nih.govacs.org This method involves deprotonation followed by an enantioselective protonation to yield a nonracemic ketone with high enantiomeric excess. nih.govacs.org
The following table summarizes some biocatalytic transformations relevant to the synthesis of chiral ketones and their precursors.
| Enzyme/Catalyst | Reaction Type | Substrate Example | Product | Key Features |
| Bacillus clausii 2,3-butanediol dehydrogenase (BcBDH) | Asymmetric reduction | 5-methyl-2,3-hexanedione | 5-methyl-3-hydroxy-2-hexanone | R-selective, accepts alkyl phenyl dicarbonyls |
| ω-Transaminases | Deracemization | Racemic α-chiral primary amines | Optically pure amines | One-pot, two-step cascade |
| Photoredox catalyst | Deracemization | Racemic pyridylketones | Nonracemic carbonyl compounds | Light-driven, high enantiomeric excess |
Chiral Auxiliary Strategies for Stereochemical Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a powerful and well-established method for asymmetric synthesis. williams.edu
The use of Evans oxazolidinone auxiliaries is a classic example of this approach. williams.edu The chiral auxiliary is first acylated with a carboxylic acid derivative. The resulting imide is then enolized and alkylated. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This results in a highly diastereoselective alkylation. williams.edu Finally, the auxiliary is cleaved to afford the chiral carboxylic acid, which can then be converted to the desired ketone, such as this compound, through standard transformations.
This method offers a high degree of predictability and stereochemical control. williams.edu The choice of the chiral auxiliary (e.g., (R)- or (S)-phenylalaninol-derived) determines the absolute stereochemistry of the final product. youtube.com
Synthesis of Derivatives and Analogous Ketone Scaffolds
Building upon the core structure of this compound, various synthetic strategies can be employed to construct more complex and functionally diverse molecules. These include the formation of spirocyclic systems, the introduction of new functional groups, and the use of efficient one-pot and multi-component reactions.
Construction of Spirocyclic Ketones via Rearrangements
Spirocyclic ketones, which contain a spiro-fused ring system at the α-position of the carbonyl group, are valuable synthetic targets due to their presence in numerous natural products and pharmaceutically active compounds. beilstein-journals.org Rearrangement reactions of α-substituted ketones can provide an elegant route to these complex architectures.
One such transformation is the Favorskii rearrangement, which typically converts an α-halo ketone into a carboxylic acid derivative. libretexts.org However, under specific conditions, intermediates of this rearrangement can be trapped to form cyclopropanones, which are precursors to spirocyclic systems. While no direct evidence for the formation of a Favorskii intermediate from deprotonated this compound has been observed in the gas phase, related α-substituted ketones can form allene (B1206475) oxide ion complexes upon collisional activation. rsc.org
The α-ketol rearrangement, an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, can also be utilized to construct spirocycles. wikipedia.orgbeilstein-journals.org This reversible reaction is driven by the formation of the more thermodynamically stable isomer. wikipedia.org By carefully designing the substrate, this rearrangement can be used to achieve ring expansion or contraction, leading to the formation of spirocyclic ketones. wikipedia.org For instance, the rearrangement of bridged ketols often proceeds with high stereospecificity. wikipedia.org
Preparation of Functionalized Phenylbutanones
The phenylbutanone scaffold can be functionalized through various synthetic transformations to introduce new chemical entities and modulate its properties. One-pot multicomponent reactions are particularly efficient for this purpose. For example, a novel series of ethyl-2-(3-((2-(4-(4-aryl)thiazol-2-yl)hydrazono)methyl)-4-hydroxy/isobutoxyphenyl)-4-methylthiazole-5-carboxylate derivatives has been synthesized using a one-pot approach involving ethyl 2-(3-formyl-4-oxy/isobutoxyphenyl)-4-methylthiazole-5-carboxylate, thiosemicarbazide, and various phenacyl bromides. researchgate.net
Furthermore, the reaction between 2-bromo-1-phenylbutan-1-one (B142206) and ethyl L-cysteine ester is a known transformation, suggesting that the α-position of the phenylbutanone core is amenable to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical. researchgate.net These strategies are increasingly being used to generate libraries of complex molecules for drug discovery and other applications. nih.gov
One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, also offer significant advantages in terms of efficiency and sustainability. For instance, a one-pot cascade synthesis of α-diketones from aldehydes and ketones has been developed using a bifunctional iron nanocomposite catalyst. rsc.org Similarly, α-amino ketones can be synthesized from benzylic alcohols and nitrogen nucleophiles in a one-pot NBS-mediated reaction. rsc.org
While a specific multi-component synthesis for this compound is not detailed in the provided search results, the principles of MCRs and one-pot syntheses can be applied to construct its analogues. For example, the Asinger reaction, a pseudo-four component reaction, can be used to synthesize 3-thiazoline derivatives from a carbonyl compound, a sulfur source, a primary amine, and an α-halo carbonyl compound. researchgate.net
Synthetic Utility in Complex Molecule Construction
The reactivity of this compound, a ketone featuring a quaternary center adjacent to the carbonyl group, presents unique opportunities and challenges in synthetic chemistry. Its structure informs its potential as a scaffold for the introduction of intricate molecular architectures.
Role as a Building Block in Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. Ketones are valuable partners in these reactions, often through the generation of enol or enolate intermediates. However, the specific structure of this compound, which lacks α-hydrogens, precludes its direct participation as a nucleophile in typical enolate-based C-C bond-forming reactions like aldol (B89426) or Claisen condensations.
Despite this limitation, the electrophilic nature of its carbonyl carbon allows it to be a target for various nucleophiles. For instance, in reactions such as the Grignard reaction, organolithium reagents can add to the carbonyl group. This process would lead to the formation of a tertiary alcohol, thereby constructing a new carbon-carbon bond at the carbonyl carbon. The specifics of such a reaction with this compound are not extensively detailed in readily available scientific literature, but the general reactivity pattern of ketones in this context is well-established.
Table 1: Potential Carbon-Carbon Bond Forming Reactions Involving this compound as an Electrophile
| Reaction Type | Nucleophile | Resulting Functional Group | Potential Product Skeleton |
| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohol | C(OH)(R)(Ph)(C(CH₃)(CH₂CH₃)₂) |
| Organolithium Addition | Alkyl/Aryl Lithium | Tertiary Alcohol | C(OH)(R)(Ph)(C(CH₃)(CH₂CH₃)₂) |
| Wittig Reaction | Phosphonium Ylide | Alkene | C(=CHR)(Ph)(C(CH₃)(CH₂CH₃)₂) |
Note: The table represents theoretical applications based on general ketone reactivity, as specific literature for this compound is not available.
Precursor for Advanced Intermediates in Fine Chemical Synthesis
The transformation of this compound into more advanced intermediates is a key aspect of its potential utility in fine chemical synthesis. While direct evidence of its use is scarce, its structural motifs suggest several synthetic pathways to valuable intermediates.
One potential transformation is the reduction of the ketone to the corresponding secondary alcohol, 2-ethyl-2-methyl-1-phenylbutan-1-ol. This alcohol could then serve as a chiral building block if the reduction is performed enantioselectively. Such chiral alcohols are highly sought after in the pharmaceutical industry for the synthesis of complex, biologically active molecules.
Furthermore, reactions targeting the phenyl group, such as electrophilic aromatic substitution, could introduce additional functionality. For example, nitration or halogenation of the aromatic ring would yield substituted derivatives, which could then undergo further transformations, such as reduction of a nitro group to an amine or cross-coupling reactions of a halide. These modifications would produce advanced intermediates with diverse reactive handles, expanding their utility in the synthesis of fine chemicals.
Table 2: Potential Transformations of this compound to Advanced Intermediates
| Transformation | Reagents | Product Functional Group | Potential Application of Intermediate |
| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Chiral building block, further functionalization |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Ketone | Precursor to anilines, pharmaceuticals |
| Aromatic Halogenation | Br₂, FeBr₃ | Halo-substituted Ketone | Substrate for cross-coupling reactions |
Note: This table outlines plausible synthetic routes based on the known reactivity of similar compounds, in the absence of specific literature for this compound.
Reactivity and Mechanistic Investigations of 2 Ethyl 2 Methyl 1 Phenylbutan 1 One
Carbonyl Reactivity
The carbonyl group (C=O) is the primary site of reactivity in 2-ethyl-2-methyl-1-phenylbutan-1-one, undergoing reactions typical of ketones.
Nucleophilic Addition Reactions to the Ketone Moiety
The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a variety of products. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, followed by an aqueous workup, would yield a tertiary alcohol, 2-ethyl-2-methyl-1-phenyl-1-propan-1-ol. Similarly, the addition of organolithium reagents would also result in the formation of tertiary alcohols.
The stereochemical outcome of these additions can be influenced by the steric bulk of the nucleophile and the substituents on the ketone. However, in the case of this compound, the prochiral carbonyl carbon is flanked by a sterically demanding quaternary carbon, which can direct the approach of the nucleophile.
Selective Reduction and Oxidation Pathways
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 2-ethyl-2-methyl-1-phenylbutan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can sometimes offer a degree of stereoselectivity, although this is often dependent on the specific reaction conditions.
Conversely, the oxidation of this compound is not a straightforward process. Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) in acidic or basic media, can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acid products. For instance, oxidation could potentially yield benzoic acid and 2-ethyl-2-methylbutanoic acid, though this is a destructive process. A study on the oxidation of a structurally similar compound, 1-(5-ethyl-2-methoxyphenyl)-3-methyl-1-butanone, with potassium permanganate in an alkaline medium, demonstrated a base-catalyzed oxidation process. researchgate.net
Alpha-Carbon Reactivity and Stereochemical Considerations
The reactivity at the alpha-carbon (the carbon atom adjacent to the carbonyl group) is a critical aspect of ketone chemistry.
Implications of the Quaternary Alpha-Carbon (C2)
The alpha-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms. This structural feature has profound implications for its reactivity.
A key feature of many ketone reactions is the acidity of the alpha-hydrogens, which allows for the formation of enol or enolate intermediates. wikipedia.orgmasterorganicchemistry.com These intermediates are crucial for reactions such as halogenation, alkylation, and the aldol (B89426) condensation. libretexts.orgucsb.edu However, this compound lacks a hydrogen atom on its quaternary alpha-carbon (C2). libretexts.org Therefore, it cannot directly form an enol or enolate at this position under typical acidic or basic conditions. wikipedia.orglibretexts.org This inability to enolize at the C2 position renders it unreactive in many standard alpha-substitution reactions. libretexts.org
The absence of an alpha-hydrogen at the C2 position prevents this compound from participating in traditional enolate-mediated reactions at that site. masterorganicchemistry.com For example, it cannot be directly halogenated or alkylated at the C2 position using standard base-catalyzed methods. libretexts.org Similarly, it cannot act as the nucleophilic component in a self-aldol condensation reaction, as it cannot form the necessary enolate. libretexts.org
However, it is important to note that the other side of the carbonyl group, the phenyl ring, does not have alpha-hydrogens either. Therefore, this particular ketone is non-enolizable on both sides of the carbonyl group under standard conditions.
While direct enolization is not possible, it is worth considering that under very harsh conditions, or with specific reagents, other reaction pathways might be initiated. However, based on fundamental principles of ketone reactivity, the quaternary nature of the alpha-carbon is the dominant factor governing its behavior in enolate-mediated transformations.
Potential for Reactivity at Adjacent Carbon Centers
The carbon atom alpha to the carbonyl group (C2) in this compound is a quaternary carbon, meaning it lacks an alpha-hydrogen. This structural feature prevents the formation of an enolate at this position under typical basic conditions, which is a common pathway for reactivity in many ketones.
However, reactivity can be observed at other adjacent carbon centers. The benzylic protons on the carbon atoms of the phenyl ring, while not acidic, can be involved in certain reactions under specific conditions. More significantly, studies on related α-azido ketones demonstrate that the presence of an anion-stabilizing group, such as an azido (B1232118) group, at the α-position significantly increases the C-H acidity of any available α-hydrogens. core.ac.uk In the case of this compound, derivatization to introduce such a group could induce reactivity at the C2 position.
In related acyclic α-azido ketones, carbanions can be generated in the presence of a base. core.ac.uk These carbanions are valuable intermediates in carbon-carbon bond formation. core.ac.uk For instance, they can be trapped by various carbon electrophiles to form aldol-type products. core.ac.uk
Stereocenter at C2 and Stereochemical Outcomes in Transformations
The C2 carbon of this compound is a chiral center, as it is bonded to four different groups: a methyl group, an ethyl group, a phenylcarbonyl group, and another ethyl group as part of the butan-1-one backbone. The presence of this stereocenter means that the compound can exist as two enantiomers, (R)-2-ethyl-2-methyl-1-phenylbutan-1-one and (S)-2-ethyl-2-methyl-1-phenylbutan-1-one.
Transformations involving this stereocenter can lead to specific stereochemical outcomes. For example, in the base-promoted reaction of related α-azido ketones with aldehydes, the diastereoselectivity of the resulting aldol products is often low. researchgate.net This is characteristic of condensations involving α-substituted ketones where the substituents at the α-position are other than alkyl groups. researchgate.net However, in some cases, diastereomerically pure products can be obtained from reactions involving cyclic α-azido ketones. researchgate.net
The stereochemistry of a closely related compound, (2R)-2-methyl-1-phenylbutan-1-one, has been documented. nih.govepa.gov Reactions involving this chiral ketone would be expected to proceed with varying degrees of stereoselectivity, depending on the reaction conditions and the nature of the reagents.
Phenyl Group Reactivity
Electrophilic Aromatic Substitution (if applicable to derivatization)
The phenyl group of this compound can undergo electrophilic aromatic substitution, a fundamental reaction for the derivatization of aromatic compounds. The general mechanism for this reaction involves two main steps:
Attack of the electrophile by the π-system of the aromatic ring: This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The acyl group (-C(=O)R) attached to the phenyl ring is an electron-withdrawing group. As such, it deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene (B151609). Furthermore, the acyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C3 and C5) relative to the acyl group. This is because the resonance structures of the carbocation intermediate show that attack at the ortho and para positions would place a positive charge adjacent to the already partially positive carbon of the carbonyl group, which is energetically unfavorable.
Rearrangement Reactions and Transformations
Photochemical Rearrangements of Epoxide Derivatives
There is no specific information available in the searched literature regarding the photochemical rearrangements of epoxide derivatives of this compound.
Base-Promoted Conversions of Related Azido-Ketones
Base-promoted reactions of α-azido ketones, which are structurally related to derivatives of this compound, have been studied and provide insight into potential transformations. The presence of an azido group at the α-position enhances the acidity of any α-hydrogens, facilitating the formation of a carbanion in the presence of a base. core.ac.uknih.gov
These carbanions can then react with various electrophiles. For example, their reaction with aldehydes and ketones can lead to the formation of α-azido-β-hydroxy ketones or 2,5-dihydro-5-hydroxyoxazoles. researchgate.net The adducts of acyclic α-azido ketones can be unstable and may eliminate hydrazoic acid. researchgate.net
The table below summarizes the outcomes of base-promoted reactions of some α-azido ketones with an electrophile.
| α-Azido Ketone Reactant | Electrophile | Base | Product(s) | Observations | Reference |
| Acyclic α-azido ketones | Ethyl 3-[(carbamoylimino)amino]but-2-enoate | DBU | Adducts that eliminate hydrazoic acid | Adducts are unstable. | researchgate.net |
| 2-Azido-1,2-diphenylethanone | Ethyl 3-[(carbamoylimino)amino]but-2-enoate | DBU | Elimination product | Low yield (17%), diastereomerically pure. | core.ac.uk |
| 2-Azidobenzosuberone | Ethyl 3-[(carbamoylimino)amino]but-2-enoate | DBU | Adducts | Obtained in diastereomerically pure form. | researchgate.net |
| Ethyl 4-azido-2-diazo-3-oxo-butanoate | Acetaldehyde, Benzaldehyde | DABCO | Mixed aldol products | High yield, low diastereoselectivity. | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Catalytic Reactivity and Reaction Mechanisms
The steric hindrance imposed by the α-quaternary carbon in this compound significantly influences its reactivity. The bulky ethyl and methyl groups shield the carbonyl carbon, making nucleophilic attack more challenging compared to less substituted ketones. Consequently, effective catalytic systems are required to achieve high conversion and selectivity in its reactions.
Applications of Transition-Metal Catalysis
Transition-metal catalysis is a powerful tool for the reduction of ketones to alcohols. wikipedia.org For sterically hindered ketones like this compound, catalysts that are highly active and can overcome the steric barrier are essential.
Ruthenium and iron-based catalysts are often employed for the hydrogenation of challenging ketone substrates. nih.govthieme-connect.de For instance, Ru complexes featuring chiral diphosphine and diamine ligands have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of various ketones. nih.gov It is plausible that a catalyst system such as RuCl₂(S)-tolbinap (where pica is α-picolylamine), which has been designed to create a large pocket around the metal center, could be effective for the reduction of bulky substrates like this compound. nih.gov
The general mechanism for these hydrogenations often involves the formation of a metal-hydride species which then transfers a hydride to the carbonyl carbon. diva-portal.org For asymmetric transfer hydrogenation, a concerted, six-membered transition state is often proposed, where the substrate and a hydrogen donor (like 2-propanol or formic acid) are coordinated to the metal center, facilitating the stereoselective transfer of a hydride. diva-portal.org
Below is a table summarizing the expected outcomes based on analogous systems.
| Catalyst System (Analogous) | Substrate Type | Product | Expected Enantiomeric Excess (ee) | Reference |
| RuCl₂(S)-tolbinap | Sterically hindered tert-alkyl ketones | Chiral secondary alcohol | Potentially high | nih.gov |
| Iron-N-heterocyclic carbene (NHC) | Aromatic ketones | Secondary alcohol | - | diva-portal.org |
| η⁶-arene/TsDPEN–Ru | Aromatic ketones | Chiral secondary alcohol | Up to 98% | nih.gov |
This table presents data from reactions with analogous sterically hindered ketones to predict the reactivity of this compound.
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a complementary approach to metal-based catalysis for stereoselective transformations. nih.gov For the reduction of prochiral ketones, bifunctional organocatalysts, such as those based on thiourea-amine structures, have proven effective. nih.gov
These catalysts operate through a "push-pull" mechanism. The thiourea (B124793) moiety activates the carbonyl group of the ketone via hydrogen bonding, making it more electrophilic (the "pull"). Simultaneously, the amine part of the catalyst complexes with a reducing agent, such as catecholborane, enhancing the nucleophilicity of the hydride to be transferred (the "push"). nih.govnih.gov This dual activation within a chiral scaffold allows for highly enantioselective reductions.
Given the steric bulk of this compound, a highly active and sterically accessible organocatalyst would be necessary. The successful reduction of other aryl ketones using such systems suggests that this approach could be viable. nih.gov
| Organocatalyst (Analogous) | Reducing Agent | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Bifunctional thiourea-amine | Catecholborane | Phenyl alkyl ketones | (S)-alcohols | Excellent | nih.gov |
| Chiral oxazaborolidine (CBS) | Borane (B79455) | Prochiral ketones | Enantioenriched secondary alcohols | High | nih.gov |
| Imidazolidinone | Hantzsch ester | α,β-Unsaturated ketones | Enantioenriched cycloalkenones | High | princeton.edu |
This table showcases the performance of organocatalysts in the reduction of analogous ketones, providing a basis for predicting the behavior of this compound.
Mechanistic Pathways of Catalyzed Reactions
The mechanistic pathways for the catalytic reduction of ketones are broadly categorized into two main routes: direct hydrogen transfer and the hydridic route. diva-portal.org
In the direct hydrogen transfer mechanism, common in transfer hydrogenations, the catalyst, the hydrogen donor, and the ketone substrate form a cyclic transition state. For instance, in a Meerwein-Ponndorf-Verley-type reduction, the metal alkoxide catalyst coordinates to the ketone, and a hydride is transferred directly from the coordinated alcohol donor to the ketone in a six-membered ring structure. diva-portal.org
The hydridic route involves the formation of a distinct metal-hydride intermediate. This is typical for transition-metal-catalyzed hydrogenations with molecular hydrogen. The metal catalyst first reacts with H₂ to form a metal-hydride complex. This hydride is then transferred to the carbonyl carbon of the ketone, which may or may not be coordinated to the metal center. diva-portal.org DFT calculations and experimental studies on related systems suggest that for iron-pincer complexes, the reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon to form an alkoxide complex, followed by protonation to release the alcohol product. acs.org
For organocatalytic reductions with bifunctional catalysts, the mechanism involves a non-covalent interaction. The catalyst forms a complex with the reducing agent (e.g., catecholborane) and the ketone substrate. The chiral environment of the catalyst then directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. nih.gov
The significant steric hindrance around the carbonyl group in this compound would likely favor pathways that can accommodate its bulk, possibly through catalysts with larger binding pockets or more flexible coordination spheres.
Advanced Analytical Characterization in Research
X-ray Crystallography for Precise Structural and Stereochemical Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation. To perform this analysis, a single crystal of 2-ethyl-2-methyl-1-phenylbutan-1-one of sufficient quality must be grown. nih.gov
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis reveals the electron density distribution within the crystal, from which a detailed molecular model can be built. nih.gov For this compound, this would confirm the connectivity of the atoms and provide critical stereochemical information, such as the conformation of the ethyl groups and the orientation of the phenyl ring relative to the carbonyl group. While specific crystallographic data for this exact compound is not publicly available, analysis of similar structures reveals that the molecular packing in the crystal is stabilized by weak intermolecular interactions. nih.govresearchgate.net
Advanced Chromatographic Methods
The central carbon atom bonded to the two ethyl groups, a methyl group, and the benzoyl group is a chiral center. Therefore, this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. heraldopenaccess.us
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. This results in two separate peaks in the chromatogram, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks. heraldopenaccess.us The determination of e.e. is crucial in pharmaceutical contexts and asymmetric synthesis, where producing a single enantiomer is often the goal. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of individual chemical compounds within a sample. In the context of the synthesis and purification of this compound, GC-MS is indispensable for assessing the purity of the final product and for analyzing the complex composition of reaction mixtures.
The GC component separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a long capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. This allows for the effective separation of the target compound, this compound, from starting materials, solvents, and potential byproducts.
Following separation in the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process typically removes an electron, forming a positively charged molecular ion (M+•). The energy of this process is often sufficient to cause the molecular ion to fragment into smaller, characteristic charged ions and neutral fragments. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
The resulting mass spectrum is a unique fingerprint for a specific compound and is crucial for its structural elucidation and confirmation. For this compound, the analysis of its mass spectrum allows for the confirmation of its molecular weight and provides insights into its structure through the interpretation of its fragmentation pattern.
Purity Assessment
For purity assessment, a sample of the synthesized this compound is injected into the GC-MS system. The resulting chromatogram will ideally show a single, sharp peak corresponding to the target compound at a specific retention time. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of the purity of the product.
Reaction Mixture Analysis
In the analysis of reaction mixtures, such as that from a Grignard reaction between benzonitrile (B105546) and a suitable Grignard reagent to form the ketone, GC-MS can identify unreacted starting materials, intermediates, the desired product, and any byproducts formed. This information is critical for optimizing reaction conditions, such as temperature, reaction time, and stoichiometry, to maximize the yield of this compound and minimize the formation of impurities.
Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation of ketones is well-understood and typically involves alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is present.
For this compound, the following fragmentation pathways are expected:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon would result in the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105, which is often a prominent peak in the mass spectra of phenyl ketones. Cleavage on the other side of the carbonyl group would lead to the formation of a C₇H₁₅⁺ ion.
Other Fragmentations: Loss of alkyl groups such as ethyl (C₂H₅) and methyl (CH₃) from the molecular ion can also occur, leading to other characteristic peaks.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 191.14305 |
| [M+Na]⁺ | 213.12499 |
| [M-H]⁻ | 189.12849 |
| [M+NH₄]⁺ | 208.16959 |
| [M+K]⁺ | 229.09893 |
| [M+H-H₂O]⁺ | 173.13303 |
| [M]⁺• | 190.13522 |
Predicted data from PubChem for this compound. whitman.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) for Optimized Geometries
Density Functional Theory (DFT) is a widely used computational method that has proven effective in predicting the optimized geometries of various organic molecules, including ketones. mdpi.comnih.gov For a molecule like 2-ethyl-2-methyl-1-phenylbutan-1-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to find the lowest energy conformation. mdpi.comnih.gov
The optimization process would involve systematically adjusting the positions of the atoms to minimize the total electronic energy of the molecule. This would result in a detailed geometric description, including the bond lengths between all atoms and the angles between those bonds. For instance, the C=O bond of the ketone group is a key structural feature, and its length would be precisely calculated. The spatial arrangement of the ethyl and methyl groups around the quaternary carbon, as well as the orientation of the phenyl ring relative to the carbonyl group, would also be determined. It is expected that the geometry around the carbonyl carbon would be trigonal planar, and the phenyl ring would likely be slightly twisted out of the plane of the carbonyl group to minimize steric hindrance with the bulky alkyl substituent.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p)) by Analogy to Similar Ketones
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-C (Carbonyl-Phenyl) Bond Length | ~1.49 Å |
| C-C (Carbonyl-Quaternary) Bond Length | ~1.54 Å |
| C-C (Quaternary-Ethyl) Bond Length | ~1.55 Å |
| C-C (Quaternary-Methyl) Bond Length | ~1.54 Å |
| O=C-C (Phenyl) Bond Angle | ~120° |
| O=C-C (Quaternary) Bond Angle | ~121° |
| C(Phenyl)-C-C(Quaternary) Bond Angle | ~119° |
| Phenyl-C=O Dihedral Angle | ~20-30° |
Note: These values are estimations based on calculations for structurally related ketones and may vary in an actual computation for the title compound.
Ab Initio Methods
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can also be employed for geometry optimization. jmaterenvironsci.com While computationally more demanding than DFT, they can offer a different perspective on the molecular structure. For a molecule of this size, ab initio calculations would likely be used to refine the geometry obtained from DFT or to provide a benchmark for comparison. These methods are particularly useful for understanding electron correlation effects, which can influence the finer details of the molecular geometry.
Prediction and Correlation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can gain a deeper understanding of the molecule's vibrational, electronic, and magnetic properties.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations are routinely used to compute the vibrational frequencies and intensities of these spectra. mdpi.com For this compound, a frequency calculation would be performed on the optimized geometry.
The most prominent peak in the IR spectrum would be the C=O stretching vibration, which is expected to appear in the region of 1680-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the phenyl ring and the steric bulk of the adjacent alkyl groups. Other characteristic vibrations would include C-H stretching from the aromatic and aliphatic parts of the molecule, as well as various bending and rocking motions. The calculated vibrational frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. aps.org
Table 2: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound from DFT Calculations
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch | 1700 - 1680 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending (Aliphatic) | 1470 - 1350 |
| C-C Stretch | 1200 - 1000 |
Note: These are predicted ranges based on analogous compounds. Experimental values may differ.
Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of molecules. worldscientific.com The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard reference.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the ethyl group, and the methyl group. The protons on the phenyl ring ortho to the carbonyl group would likely appear at a lower field (higher ppm) due to the deshielding effect of the carbonyl group. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (around 200 ppm), along with signals for the aromatic and aliphatic carbons. The accuracy of these predictions allows for the confident assignment of experimental NMR spectra.
Electronic Spectra Simulations (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. mdpi.com For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions of the aromatic phenyl ring and the n → π* transition of the carbonyl group.
The π → π* transitions, which are typically strong, would likely appear at shorter wavelengths. The n → π* transition of the ketone carbonyl group is characteristically weak and would be observed at a longer wavelength. TD-DFT calculations can predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption wavelengths and intensities, respectively. These predictions can aid in the interpretation of experimental UV-Vis spectra and provide insight into the electronic structure of the molecule.
Analysis of Molecular Electronic Structure
Detailed theoretical and computational studies on the electronic structure of this compound are not extensively available in the current body of scientific literature. However, the application of established computational methods can provide significant insights into the molecule's reactivity, stability, and intermolecular interactions. The following sections describe the principles of standard analytical techniques that would be employed for such a study.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. nist.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. epa.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. mdpi.com
For this compound, the HOMO would likely be localized on the phenyl ring and the oxygen atom of the carbonyl group, which are the electron-rich areas. The LUMO would be expected to be centered on the carbonyl carbon and the aromatic ring. The precise energy values and the HOMO-LUMO gap would require specific computational calculations, which are not publicly available for this compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
| Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. nist.gov This analysis provides detailed information about charge distribution, hybridization, and the delocalization of electron density through donor-acceptor (bond-antibond) interactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. bldpharm.combohrium.com
For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for electrophilic attack. The hydrogen atoms of the alkyl groups and the phenyl ring would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling provides a powerful means to investigate the detailed pathways of chemical reactions, including the characterization of transient species and the calculation of reaction energies.
Characterization of Transition States and Intermediates
The study of a chemical reaction's mechanism involves identifying all intermediates and transition states that connect the reactants to the products. Transition states are high-energy, transient structures that represent the energy barrier to a reaction, while intermediates are metastable species that exist in energy minima between transition states. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of these species. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could elucidate the precise structures of any intermediates and the transition states leading to their formation and consumption.
Future Research Directions and Perspectives
Exploration of Sustainable and Green Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijcrt.orgpnas.org Future research into the synthesis of 2-ethyl-2-methyl-1-phenylbutan-1-one should prioritize the development of sustainable and environmentally benign methods.
Traditional ketone syntheses often involve multi-step procedures with stoichiometric reagents and hazardous solvents. A greener approach would focus on catalytic methods, the use of renewable starting materials, and benign reaction media like water or supercritical CO₂. pnas.org For instance, developing a catalytic route that directly couples commercially available starting materials with high atom economy would be a significant advancement. Research could explore the use of mechanochemistry, which uses mechanical force to induce chemical reactions, potentially in the absence of a solvent. nih.gov The use of potassium allyltrifluoroborate salt in water, sometimes enhanced with lanthanide catalysts, has been shown to be an effective and green method for the allylation of ketones. nih.gov
| Aspect | Traditional Synthesis | Green/Sustainable Approach |
| Reagents | Often stoichiometric, potentially toxic (e.g., strong bases, heavy metals) | Catalytic (e.g., transition metals, enzymes), renewable feedstocks |
| Solvents | Often hazardous and volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions ijcrt.orgpnas.org |
| Energy | Often requires high temperatures and long reaction times | Lower temperatures, shorter reaction times, use of microwave or ultrasound ijcrt.org |
| Byproducts | Can generate significant amounts of waste | Minimal waste generation, high atom economy |
Development of Highly Enantioselective and Diastereoselective Transformations
The central carbon atom bonded to the carbonyl group in this compound is a quaternary stereocenter. The synthesis of molecules with such features in an enantiomerically pure form is a significant challenge in organic chemistry. nih.govcaltech.edu Future research should focus on developing catalytic asymmetric methods to produce specific stereoisomers of this ketone.
The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, will be crucial. nih.govnih.gov For example, copper-catalyzed enantioselective methods have been reported for the preparation of α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.govnih.gov These methods utilize a chiral phosphine (B1218219) ligand to control the stereochemical outcome of the reaction, yielding products with high enantiomeric ratios. nih.gov Elegant studies have also disclosed methods for the synthesis of α-quaternary ketones by addition into nitriles. nih.gov The application and adaptation of such methodologies to the synthesis of this compound would be a valuable research endeavor.
Advanced Computational Studies for Predicting Novel Reactivity and Properties
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. grnjournal.usgrnjournal.us By applying theoretical models and high-performance computing, researchers can gain detailed insights into molecular structures, reaction mechanisms, and material properties that can be challenging to probe experimentally. grnjournal.usgrnjournal.us
For this compound, advanced computational studies using methods like Density Functional Theory (DFT) can be employed to:
Predict Reaction Pathways: Simulate potential synthetic routes to understand their feasibility and optimize reaction conditions. grnjournal.us
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of enantioselective catalytic reactions to understand the origin of stereoselectivity. researchgate.net
Predict Physicochemical Properties: Calculate properties such as spectroscopic data, which can aid in experimental characterization.
Guide Analogue Design: Predict the properties of novel analogues to prioritize synthetic targets with desired characteristics.
Computational tools can significantly accelerate the research and development process by providing a deeper understanding of the molecule's behavior at a molecular level. csmres.co.uk
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better reproducibility, and improved scalability. rsc.orgnih.gov The high surface-to-volume ratio in microreactors allows for efficient heat transfer and precise control over reaction parameters. nih.govmdpi.com
Future work on this compound could involve developing a continuous flow synthesis. This would be particularly beneficial for reactions that are fast or highly exothermic. For instance, the formation of organometallic reagents and their subsequent reaction with an acyl donor could be performed in a flow system to control the reaction and improve yields. uni-muenchen.de
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of a library of analogues. sigmaaldrich.comnih.gov Automated systems can perform reactions, purify products, and analyze results with minimal human intervention, leading to a significant increase in research productivity. sigmaaldrich.cominnovations-report.com
| Technology | Key Advantages for Synthesizing this compound |
| Flow Chemistry | Precise control of reaction time, temperature, and mixing; enhanced safety for handling reactive intermediates; easier scalability. rsc.orgnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions; rapid synthesis of analogue libraries; increased reproducibility and efficiency. sigmaaldrich.comnih.gov |
Design of Next-Generation Analogues for Specific Chemical Applications
The structure of this compound can serve as a template for the design of next-generation analogues with tailored properties. By systematically modifying the substituents on the aromatic ring or the alkyl chains, it is possible to fine-tune the molecule's electronic and steric characteristics.
Structure-activity relationship (SAR) studies, often aided by computational modeling, can guide the design of these new molecules. nih.govnih.gov For example, if this ketone were to be investigated for biological activity, SAR studies could help in identifying the structural features essential for its function. nih.gov The synthesis of a focused library of analogues, facilitated by automated synthesis, would then allow for the experimental validation of these predictions. sigmaaldrich.com This iterative cycle of design, synthesis, and testing is a powerful strategy for developing new chemical entities for a wide range of applications, from materials science to medicinal chemistry.
Q & A
Q. What are the common synthetic routes for 2-ethyl-2-methyl-1-phenylbutan-1-one, and what key reagents are involved?
The synthesis typically involves Friedel-Crafts acylation or Grignard reactions. For example, Friedel-Crafts acylation of benzene derivatives with 2-ethyl-2-methylbutanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Alternatively, Grignard reagents (e.g., ethylmagnesium bromide) reacting with substituted acetophenones may also form the ketone backbone. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., phenyl group at C1, ethyl/methyl branching at C2).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the ketone group.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (C₁₃H₁₈O) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow standard ketone handling procedures: use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from oxidizers. Refer to safety data sheets (SDS) for similar ketones (e.g., 4-phenyl-2-butanone) for spill management and disposal guidelines .
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts synthesis of this compound be mitigated?
Regioselectivity issues arise due to competing para/meta substitution on the phenyl ring. To favor the desired product:
- Use electron-donating groups on the benzene ring to direct acylation to specific positions.
- Employ bulky Lewis acids (e.g., FeCl₃) to sterically hinder undesired sites.
- Monitor reaction progress via TLC or GC-MS to optimize time and temperature .
Q. What experimental strategies resolve contradictions in structural data (e.g., crystallography vs. computational models)?
Q. How can researchers design in vitro studies to evaluate the biological activity of this compound?
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) or receptors.
- Assay Design : Employ cell viability assays (MTT) and enzymatic inhibition studies (IC₅₀ determination) with controls for solvent interference.
- Data Interpretation : Apply statistical models (e.g., ANOVA) to distinguish bioactive effects from experimental noise .
Q. What methodologies address conflicting reactivity data in nucleophilic addition reactions involving this ketone?
- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity to favor either product. For example, low temperatures may stabilize kinetic adducts, while polar aprotic solvents stabilize transition states.
- Isotopic Labeling : Use O-labeled ketones to track nucleophilic attack pathways via mass spectrometry .
Data Analysis & Interpretation
Q. How should researchers analyze contradictory results in catalytic hydrogenation studies of this compound?
- Reaction Monitoring : Use in situ IR or Raman spectroscopy to detect intermediate species.
- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ catalysts under controlled H₂ pressure to identify selectivity trends.
- Byproduct Profiling : GC-MS analysis of reaction mixtures can reveal competing reduction pathways (e.g., over-reduction to alcohols) .
Structural and Mechanistic Insights
Q. What advanced techniques elucidate the stereoelectronic effects of the ethyl-methyl branching in this ketone?
- X-ray Crystallography : Resolve spatial arrangement and torsional strain via high-resolution structures.
- NMR Relaxation Studies : Measure C T₁ relaxation times to assess rotational freedom of substituents.
- Computational Modeling : Perform NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
